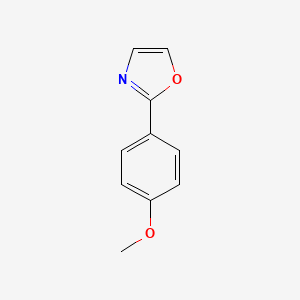

2-(4-Methoxy-phenyl)-oxazole

描述

Historical Evolution of Oxazole (B20620) Research

The journey into the world of oxazole chemistry began in the late 19th and early 20th centuries. While the first synthesis of an oxazole entity was reported in 1962, the foundational chemistry was established as early as 1876 with the synthesis of 2-methyloxazole (B1590312). tandfonline.com A significant milestone in oxazole synthesis was achieved by Robinson and Gabriel in 1917. numberanalytics.com The prominence of the oxazole ring surged during the World War I era with the discovery of the penicillin antibiotic, which, although containing a thiazolidine (B150603) ring, spurred broader interest in related heterocyclic structures. tandfonline.com The development of the Diels-Alder reaction further expanded the horizons of oxazole chemistry, showcasing their utility as dienes. tandfonline.com

Over the decades, numerous synthetic methodologies have been developed to construct the oxazole core. Key historical methods include the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylamino ketones, and the Fischer oxazole synthesis, discovered in 1896, which utilizes the reaction of cyanohydrins with aromatic aldehydes. ijpsonline.com The van Leusen synthesis, introduced in 1972, provided a novel and mild one-pot reaction for producing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). ijpsonline.comnih.gov The Bredereck reaction offered an efficient pathway to 2,4-disubstituted oxazoles from α-haloketones and amides. ijpsonline.com These foundational methods have been continuously refined and expanded upon, leading to a vast and diverse library of substituted oxazoles. e-bookshelf.de

Fundamental Significance of the Oxazole Heterocycle in Chemical Sciences

The oxazole ring is an aromatic, planar, and unsaturated five-membered heterocycle with the molecular formula C₃H₃NO. numberanalytics.com It contains three carbon atoms, one nitrogen atom, and one oxygen atom, all of which are sp² hybridized. tandfonline.com The structure is characterized by a delocalized π-electron system, which imparts considerable stability. numberanalytics.com The presence of both a weakly basic nitrogen atom (similar to pyridine) and an oxygen atom (similar to furan) within the same ring gives rise to a unique electronic landscape and a rich reaction chemistry. tandfonline.comijpsonline.com

Oxazoles can participate in a variety of chemical transformations, including electrophilic and nucleophilic substitution reactions, cycloaddition reactions like the Diels-Alder reaction, and deprotonation. tandfonline.comnumberanalytics.com This reactivity makes them valuable intermediates in organic synthesis, serving as building blocks for more complex molecular architectures. e-bookshelf.de The ability of the oxazole nucleus to engage in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and dipole-dipole interactions, is crucial to its role in biological systems and materials science. ijpsonline.com Consequently, oxazole derivatives have found applications in diverse fields, including as ligands for asymmetric catalysis, photographic dyes, and components of advanced polymers. e-bookshelf.de

Academic Relevance of 2-(4-Methoxy-phenyl)-oxazole within Substituted Oxazole Chemistry

Within the broad family of oxazole derivatives, this compound stands out as a compound of significant academic interest. This is due to the specific combination of the oxazole core with a methoxy-substituted phenyl ring at the 2-position. The methoxy (B1213986) group, being an electron-donating group, can influence the electronic properties of the entire molecule, impacting its reactivity and potential applications.

The academic relevance of this compound and its derivatives is evident in their use as scaffolds in medicinal chemistry research. For instance, derivatives of 2-(4-methoxyphenyl)oxazole have been investigated for their potential as anticancer agents. The structural motif is also a key component in the synthesis of more complex, multi-substituted oxazoles. For example, a multi-step synthesis starting from 4-methoxy benzoyl chloride leads to the formation of 2-(4-methoxyphenyl)-5-oxazolones, which are versatile intermediates for further chemical elaboration. ijpsonline.comijpsonline.com

Compound Data

Below are tables detailing the chemical identifiers and physical properties of this compound and its related derivatives.

Table 1: Chemical Identification of this compound and Related Compounds

| Compound Name | Molecular Formula | CAS Number |

| 2-(4-Methoxyphenyl)benzo[d]oxazole | C₁₄H₁₁NO₂ | 838-34-6 |

| 2-(4-Methoxyphenyl)-5-methylbenzo[d]oxazole | C₁₅H₁₃NO₂ | 35876-70-1 |

| 2-(4-Methoxyphenyl)-5-phenyloxazole | C₁₆H₁₃NO₂ | 17064-22-1 |

| This compound-4-carbaldehyde | C₁₁H₉NO₃ | 154136-90-0 |

| 4-(chloromethyl)-2-(4-methoxyphenyl)-1,3-oxazole | Not specified | Not specified |

| Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate | C₁₃H₁₂BrNO₄ | Not specified |

Table 2: Physicochemical Properties of Selected this compound Derivatives

| Compound Name | Molecular Weight ( g/mol ) | LogP |

| 2-(4-Methoxyphenyl)benzo[d]oxazole | 225.24 | 3.4 |

| 2-(4-Methoxyphenyl)-5-methylbenzo[d]oxazole | 239.269 | 3.81180 |

| 2-(4-Methoxyphenyl)-5-phenyloxazole | 251.28 | 4.6 |

| This compound-4-carbaldehyde | 203.19 | Not specified |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(4-methoxyphenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-12-9-4-2-8(3-5-9)10-11-6-7-13-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGVUFHHBWEAIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20565646 | |

| Record name | 2-(4-Methoxyphenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20565646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156780-52-8 | |

| Record name | 2-(4-Methoxyphenyl)oxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156780-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Methoxyphenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20565646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 4 Methoxy Phenyl Oxazole and Analogous Systems

Established Synthetic Pathways for Oxazole (B20620) Ring Formation

Traditional methods for oxazole synthesis have laid the groundwork for heterocyclic chemistry, providing reliable, albeit sometimes harsh, routes to the oxazole core. These methods typically involve cyclization and subsequent dehydration or oxidation steps from acyclic precursors.

Cyclodehydration Reactions in Oxazole Synthesis

Cyclodehydration reactions are a cornerstone of oxazole synthesis, most famously represented by the Robinson-Gabriel synthesis. This method involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone precursor to form the oxazole ring. wikipedia.orgnumberanalytics.com The reaction typically requires a strong dehydrating agent to facilitate the ring closure.

Key features of this pathway include:

Starting Materials : The synthesis begins with α-acylamino ketones, which can themselves be prepared through methods like the Dakin-West reaction. wikipedia.org

Reagents : A variety of cyclodehydrating agents have been employed, including phosphorus oxychloride, sulfuric acid, and trifluoromethanesulfonic acid. wikipedia.orgnumberanalytics.com

Modifications : Modern adaptations have been developed, such as a one-pot diversity-oriented synthesis combining a Friedel-Crafts reaction with the Robinson-Gabriel cyclodehydration. wikipedia.org Additionally, a tandem Ugi multicomponent reaction followed by a Robinson-Gabriel cyclodehydration provides a concise route to highly substituted oxazoles. nih.gov

| Reaction | Precursor | Key Reagents | Significance |

| Robinson-Gabriel Synthesis | 2-Acylamino-ketone | H₂SO₄, POCl₃ | Classic, foundational method for oxazole formation. wikipedia.orgnumberanalytics.com |

| Ugi/Robinson-Gabriel | Ugi reaction intermediate | H₂SO₄ | Combines multicomponent reaction diversity with classic cyclodehydration. nih.gov |

Oxidation Protocols for Oxazoline (B21484) Precursors

The oxidation of a pre-formed oxazoline ring offers an alternative and often milder route to the aromatic oxazole system. This two-step approach involves first synthesizing the oxazoline, often from a β-hydroxy amide, followed by an oxidative aromatization step. rsc.orgrsc.org

Various reagents have been successfully employed for the oxidation of oxazolines:

Metal-Based Oxidants : Manganese dioxide (MnO₂) has proven effective, particularly in flow chemistry setups, for the smooth oxidative aromatization of aryl-substituted oxazolines. rsc.orgrsc.org Nickel peroxide (NiO₂) is another reagent used, though yields can sometimes be inconsistent. acs.org

Copper-Based Systems : A mixture of copper(I) and copper(II) salts, in a modification of the Kharasch-Sosnovsky reaction, can effectively oxidize oxazolines, particularly those with a C-4 carboalkoxy group. acs.orgacs.orgnih.gov Systems like CuBr₂/DBU are also utilized. rsc.org

Halogenated Reagents : A one-pot protocol has been developed that combines the cyclodehydration of β-hydroxy amides with dehydrogenation using bromotrichloromethane (B165885) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). organic-chemistry.org

| Oxidation Reagent | Substrate | Conditions | Key Features |

| Manganese Dioxide (MnO₂) | Aryl-substituted oxazolines | Flow chemistry, 60 °C | Heterogeneous, clean conversion with no workup required. rsc.org |

| Cu(I)/Cu(II) Salts | 2-Alkyl-4-carboalkoxyoxazolines | Kharasch-Sosnovsky conditions | Effective for substrates where other methods fail. acs.orgacs.org |

| BrCCl₃ / DBU | β-Hydroxy amides | One-pot cyclodehydration/oxidation | Efficient one-pot synthesis of C5-unsubstituted oxazoles. organic-chemistry.org |

Multistep Synthetic Routes to 2-(4-Methoxyphenyl)-5-oxazolones and Derivatives

Oxazol-5(4H)-ones, also known as azalactones, are crucial intermediates in the synthesis of amino acids, peptides, and various heterocyclic compounds. ut.ac.irsphinxsai.com The synthesis of the specific intermediate, 2-(4-methoxyphenyl)-5-oxazolone, is a key step toward obtaining the target compound and its derivatives.

A common route is the Erlenmeyer-Plöchl reaction, which involves the condensation of an N-acylglycine with an aldehyde. biointerfaceresearch.com For the synthesis of derivatives of 2-(4-methoxyphenyl)-5-oxazolone, a typical procedure involves:

Preparation of Hippuric Acid Derivative : Glycine (B1666218) is acylated with 4-methoxybenzoyl chloride in a basic solution (e.g., NaOH) to yield 4-methoxyhippuric acid. ijpsonline.com

Cyclization to Azlactone : The resulting 4-methoxyhippuric acid is then cyclized. One method involves reaction with ethyl chloroformate in the presence of N-methylmorpholine to produce 2-(4-methoxyphenyl)-5-oxazolone. ijpsonline.com

Condensation for Derivatives : This oxazolone (B7731731) can then be condensed with various aldehydes, such as p-anisaldehyde, in the presence of acetic anhydride (B1165640) and sodium acetate (B1210297), to form 4-arylidene-2-(4-methoxyphenyl)-5-oxazolone derivatives. biointerfaceresearch.com Another approach involves heating the hippuric acid derivative with an appropriate benzaldehyde (B42025) in polyphosphoric acid. turkjps.org

Modern Catalytic Strategies for Substituted Oxazole Construction

To overcome the limitations of classical methods, modern synthetic chemistry has turned to transition metal catalysis. These strategies often provide higher yields, greater functional group tolerance, and access to complex substitution patterns under milder conditions. researchgate.net

Transition Metal-Catalyzed Coupling Reactions

Transition metals like palladium, rhodium, and copper are widely used to catalyze the formation of the oxazole ring through various cross-coupling and cyclization reactions. researchgate.netnih.gov These methods offer regioselective and efficient pathways to polysubstituted oxazoles. mdpi.com

Copper, being an inexpensive and abundant metal, has become a catalyst of choice for constructing oxazole rings via oxidative C-H functionalization and C-O bond formation. nih.govacs.org These reactions often proceed through cascade or tandem sequences, where multiple bond-forming events occur in a single pot.

Notable copper-catalyzed methods include:

Oxidative Cyclization of Enamides : Enamides can undergo a copper(II)-catalyzed oxidative cyclization at room temperature to yield 2,5-disubstituted oxazoles. nih.govacs.org The reaction is believed to proceed via vinylic C-H functionalization, where CuBr₂ acts as a single-electron oxidant to trigger the cyclization through a radical pathway. nih.gov

Tandem Oxidative Cyclization : A highly efficient synthesis of polysubstituted oxazoles has been developed through a copper-catalyzed tandem oxidative cyclization of readily available starting materials like benzylamines and β-dicarbonyl compounds. acs.org These reactions can be performed under mild conditions with an oxidant like tert-butyl hydroperoxide (TBHP). acs.org Heterogeneous copper catalysts have also been developed that can be easily recovered and recycled. thieme-connect.com

Cascade Reaction of Alkenes and Azides : A novel copper-catalyzed cascade reaction between aromatic terminal alkenes and azides provides 2,5-disubstituted oxazoles. This complex sequence involves a 1,3-dipolar cycloaddition followed by ring cleavage, migration, denitrogenation, and an aerobic oxidative dehydrogenative cyclization. rsc.org

Aerobic Oxidative Annulation : A solvent-free, copper-catalyzed annulation of α-methylene ketones and benzylamines under a molecular oxygen atmosphere furnishes 2,4,5-trisubstituted oxazoles. acs.org This process involves the abstraction of six hydrogen atoms and the formation of C-O and C-N bonds in a single oxidative step. acs.org

| Catalytic System | Starting Materials | Product Type | Key Features |

| CuBr₂ / Pyridine (B92270) | Enamides | 2,5-Disubstituted Oxazoles | Room temperature, vinylic C-H functionalization. nih.govacs.org |

| Cu(OAc)₂ / TBHP / I₂ | Benzylamines, β-Dicarbonyls | Polysubstituted Oxazoles | Mild conditions, tandem oxidative cyclization. acs.org |

| Copper Catalyst / Air | Alkenes, Azides | 2,5-Disubstituted Oxazoles | Complex cascade reaction using air as the oxidant. rsc.org |

| Copper Catalyst / O₂ | α-Methylene Ketones, Benzylamines | 2,4,5-Trisubstituted Oxazoles | Solvent-free, aerobic oxidative annulation. acs.org |

Nickel-Catalyzed Carbon-Heteroatom Bond Formations

Metal-Free Synthetic Approaches

While metal catalysis is dominant, the development of metal-free synthetic methods is a significant goal in green chemistry to avoid potential metal contamination in final products.

Molecular iodine has proven to be a versatile and environmentally benign catalyst for a variety of organic transformations. A practical and simple synthesis of 2,5-disubstituted oxazoles has been developed via an iodine-catalyzed tandem oxidative cyclization. nih.govcapes.gov.brorganic-chemistry.org This method uses readily available aromatic aldehydes and α-amino ketones as starting materials. organic-chemistry.orgacs.org The reaction demonstrates excellent functional group compatibility, tolerating both electron-donating and electron-withdrawing groups on the aromatic aldehyde. organic-chemistry.org This protocol was successfully applied to the one-step synthesis of the natural product annuloline, which contains a 2-(4-methoxyphenyl)oxazole substructure. organic-chemistry.org

Hypervalent iodine reagents can also mediate the oxidative cycloisomerization of N-propargyl amides to furnish oxazoles. benthamdirect.com These reagents act as both an activator for the carbon-carbon triple bond and a donor of functional groups in a single step, highlighting the efficiency of this metal-free approach. benthamdirect.com

Decarboxylative couplings represent an important class of reactions where carboxylic acids, which are abundant and stable, are used as substrates. An efficient iodine-catalyzed synthesis of 2,5-disubstituted oxazoles has been achieved through a decarboxylative domino reaction. nih.gov This process combines aryl methyl ketones with α-amino acids as the amine source, leading to the formation of the oxazole ring with the extrusion of carbon dioxide. nih.gov

Another metal-free decarboxylative cyclization approach allows for the synthesis of polysubstituted oxazoles from readily available primary α-amino acids and 2-bromoacetophenones under mild conditions. sci-hub.se

Iodine-Catalyzed Oxidative Tandem Cyclization Reactions

Sustainable and Green Chemical Syntheses

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to minimize environmental impact. irjmets.commdpi.com This involves the use of safer solvents, renewable starting materials, energy-efficient processes, and catalytic over stoichiometric reagents. mdpi.comnih.gov

The metal-free reactions described above, such as iodine-catalyzed cyclizations, are prime examples of green chemistry in action, as they avoid the use of toxic and expensive transition metals. benthamdirect.comrsc.org Other green approaches in oxazole synthesis include the use of microwave irradiation and ultrasound, which can significantly reduce reaction times and energy consumption compared to conventional heating methods. ijpsonline.commdpi.com The use of alternative reaction media, such as ionic liquids or deep-eutectic solvents, also contributes to greener synthetic protocols by replacing volatile and hazardous organic solvents. ijpsonline.com

A sustainable synthesis of 5-amino-oxazoles has been reported using calcium catalysis. nih.gov This method is rapid, high-yielding, and utilizes an earth-abundant and environmentally benign metal catalyst, producing only alcoholic by-products. nih.gov Furthermore, electrochemical methods are emerging as a sustainable tool for oxazole synthesis. A phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids can be achieved electrochemically, avoiding the need for transition metals and chemical oxidants. rsc.org

Ionic Liquid-Mediated Oxazole Synthesis

Precursor-Based Synthesis and Regioselective Functionalization

Specific precursors are often employed to ensure the regioselective formation of substituted oxazoles, directing the position of functional groups on the heterocyclic ring.

A cornerstone reagent in oxazole synthesis is p-toluenesulfonylmethyl isocyanide (TosMIC), a sulfonyl-containing precursor central to the van Leusen oxazole synthesis. mdpi.com This reaction facilitates a [3+2] cycloaddition between an aldehyde and TosMIC under basic conditions to form the oxazole ring. mdpi.com The sulfonyl group in TosMIC is critical, serving as both an electron-withdrawing activating group for the adjacent methylene (B1212753) and as a leaving group (-TosH) in the final aromatization step. mdpi.com This method is widely used to produce 5-substituted oxazoles. mdpi.comorganic-chemistry.org For instance, reacting an aryl aldehyde with TosMIC using a potassium phosphate (B84403) base in isopropanol (B130326) is a highly efficient route. nih.gov Variations of this reaction have been developed using different base and solvent systems, including ion exchange resins, to simplify purification. nih.govorganic-chemistry.org

The Robinson-Gabriel synthesis is a classic and versatile method for preparing 2,5-disubstituted oxazoles starting from N-acyl-α-amino ketones. A common route to the required precursor involves the N-acylation of an α-amino acid. For the synthesis of 2-(4-methoxyphenyl)-oxazole systems, glycine can be treated with 4-methoxybenzoyl chloride in a basic solution to yield 4-methoxyhippuric acid. ijpsonline.comijpsonline.com Subsequent cyclodehydration of this N-acylamino acid derivative, often using reagents like phosphorus oxychloride or acetic anhydride, leads to the formation of a 2-(4-methoxyphenyl)-5-oxazolone intermediate. ijpsonline.comijpsonline.com This oxazolone can then be further reacted to yield the desired oxazole derivative. ijpsonline.comijpsonline.com This pathway directly incorporates the 4-methoxyphenyl (B3050149) group at the C2 position of the oxazole ring.

Another foundational method is the Fischer oxazole synthesis, which involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.org While typically used for aromatic reactants, this dehydration reaction provides a pathway to 2,5-disubstituted oxazoles. wikipedia.org

Chemical Reactivity of Azlactones in Oxazole Formation

Azlactones, also known as oxazolones, are versatile five-membered heterocyclic compounds containing oxygen and nitrogen. biointerfaceresearch.comnih.gov Their utility as precursors in the synthesis of oxazoles is a cornerstone of heterocyclic chemistry. ajrconline.org The reactivity of the azlactone ring, which features both electrophilic and nucleophilic sites, allows for a variety of chemical transformations. rsc.org

The structure of azlactones, particularly the 5(4H)-oxazolone tautomer, is key to their role in forming oxazole rings. These compounds possess a reactive C=N double bond and a carbonyl group, with infrared absorptions observed around 1660 cm⁻¹ and 1820 cm⁻¹, respectively. biointerfaceresearch.com The chemistry of azlactones is often dominated by ring-opening reactions, which can be strategically employed to generate intermediates for oxazole synthesis. biointerfaceresearch.com

A crucial aspect of azlactone reactivity is their ability to act as intermediates in the synthesis of various compounds, including α-amino acids and, pertinently, oxazoles. biointerfaceresearch.comajrconline.org For instance, the ring-opening of an azlactone can be followed by a 5-endo cyclization of the resulting acyclic adduct to yield oxazole derivatives. ajrconline.org This process often involves the use of nucleophiles to open the azlactone ring, creating a transient species that can then cyclize to the more stable oxazole system. ajrconline.org

The versatility of the azlactone scaffold stems from its multiple reactive sites. nih.gov Nucleophilic attack can occur at the C-2 position, but more commonly, the fission of the carbonyl-oxygen bond takes place, leading to α-amino acid derivatives that can be precursors for oxazole formation. biointerfaceresearch.com Furthermore, azlactones can react with electrophiles at the C-4 position via resonance-stabilized anions. biointerfaceresearch.com

The Erlenmeyer-Plöchl azlactone synthesis is a classic method that demonstrates the formation of an unsaturated azlactone. This reaction involves the condensation of an N-acylglycine with an aldehyde, such as benzaldehyde, in the presence of acetic anhydride and sodium acetate. biointerfaceresearch.com The resulting 4-alkylidene-5(4H)-oxazolone can then be a precursor for further transformations into oxazole structures.

One-Pot Syntheses of 2,5-Diaryl-1,3-Oxazoles

One-pot synthetic methodologies offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes. Several one-pot strategies have been developed for the synthesis of 2,5-diaryl-1,3-oxazoles, including analogs like 2-(4-methoxy-phenyl)-oxazole.

One notable approach involves the reaction of α-bromoketones with benzamide (B126) derivatives. For example, the synthesis of uguenenazole, a naturally occurring 2,5-diaryl-1,3-oxazole, was achieved in a one-pot reaction by refluxing 4-methoxyphenacyl bromide and benzamide in chlorobenzene. biomedres.us It is proposed that an initially formed amide intermediate undergoes an in-situ acid-catalyzed cyclization to yield the final oxazole product. biomedres.us

Another efficient one-pot procedure for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles, a related class of heterocycles, involves the condensation of mono-arylhydrazides with acid chlorides under microwave heating in HMPA solvent. researchgate.net This rapid process does not require an added acid catalyst or dehydrating agent and produces good to excellent yields. researchgate.net While this method produces oxadiazoles, the principles of one-pot condensation and cyclization are relevant to oxazole synthesis.

A metal- and base-free one-pot protocol for the synthesis of 2,5-diaryl-1,3,4-oxadiazoles has also been developed, utilizing a radical-promoted cross-dehydrogenative coupling strategy. nih.govorganic-chemistry.org This reaction involves the N-acylation of aryl tetrazoles with aryl aldehydes, followed by a thermal rearrangement. nih.govorganic-chemistry.org A broad range of substrates are tolerated, affording the products in moderate to good yields. nih.govorganic-chemistry.org

The following table summarizes a selection of one-pot synthetic methods for 2,5-diaryl-1,3-oxazoles and related heterocycles, highlighting the diversity of reaction conditions and starting materials.

| Product Type | Reactants | Reagents/Conditions | Yield | Reference |

| 2,5-Diaryl-1,3-oxazole | α-Bromoketone, Benzamide | Reflux in chlorobenzene | Not stated | biomedres.us |

| 2,5-Disubstituted-1,3,4-oxadiazole | Mono-arylhydrazide, Acid chloride | HMPA, Microwave heating | Good-Excellent | researchgate.net |

| 2,5-Diaryl-1,3,4-oxadiazole | Aryl tetrazole, Aryl aldehyde | Di-tert-butyl peroxide, 1,2-dichloroethane, 110°C | Up to 87% | organic-chemistry.org |

These one-pot syntheses represent powerful tools for the efficient construction of the 2,5-diaryl-1,3-oxazole scaffold, providing access to a wide array of derivatives for various applications.

Chemical Reactivity and Transformations of 2 4 Methoxy Phenyl Oxazole Analogues

Ring-Opening and Rearrangement Mechanisms

Cornforth Rearrangement in Oxazole (B20620) Chemistry

The Cornforth rearrangement is a characteristic thermal reaction of 4-carbonyl-substituted oxazoles. chem-station.com First described by Sir John Cornforth in 1949, this reaction involves the thermal interconversion of a 4-acyloxazole, where the acyl group at the C4 position and the substituent at the C5 position exchange places. wikipedia.org

The mechanism commences with a thermal pericyclic ring-opening to form a nitrile ylide intermediate. chem-station.comwikipedia.org This intermediate subsequently undergoes a rearrangement to yield an isomeric oxazole. wikipedia.org The viability and outcome of the reaction are contingent on the relative energy stability between the starting material and the rearranged product. wikipedia.org

Mechanism of the Cornforth Rearrangement

graph LR

A[Starting 4-Acyloxazole] -- Heat --> B{Nitrile Ylide Intermediate};

B -- Rearrangement --> C[Isomeric Oxazole Product];

Research has expanded upon the initial discovery. Studies in the 1970s by Michael Dewar demonstrated that the rearrangement can proceed with high yields, often exceeding 90%, particularly when nitrogen-containing heterocycles are used as part of the acyl group. wikipedia.orgMore specific research on analogues, such as 2-aryl-5-methoxyoxazole-4-carboxylic amides, has provided deeper mechanistic insight. In these systems, modifying the substituents on the 2-phenyl group has shown that a small positive charge develops at the carbon adjacent to the ring (C2) during the transition state. researchgate.netThe preparation of the requisite oxazole-4-carboxamides and their subsequent thermal rearrangement can be optimized using high-speed microwave-assisted procedures, leading to good yields and high purity products. researchgate.net3.1.2. Conversion Pathways to Other Heterocyclic Systems

The oxazole ring serves as a valuable synthon for accessing a variety of other heterocyclic structures. tandfonline.comThese transformations can be achieved through mechanisms involving ring-opening and subsequent recyclization or via rearrangement reactions like the Cornforth rearrangement. tandfonline.com Key conversion pathways include:

To Pyridines and Furans: Diels-Alder reactions are a primary method for converting oxazoles into other heterocycles. Reaction with alkenes (olefinic dienophiles) typically yields pyridine (B92270) derivatives, while reaction with alkynes produces substituted furans. tandfonline.comarkat-usa.org* To Dihydro-1,2,4-oxadiazoles: A formal [3+2] cycloaddition reaction between oxazoles and nitrosobenzene (B162901) derivatives provides a synthetic route to 2,5-dihydro-1,2,4-oxadiazoles. oup.comThis reaction proceeds through the ring-opening of the oxazole upon attack by the nitroso compound. oup.com* To Fused Heterocycles: The reaction of 4-alkenyloxazoles with arynes can lead to the formation of naphtho[2,1-d]oxazoles and 1,4-epoxyisoquinolines. nih.govscispace.com* To Pyrrolo-oxazoles: The isomerization of specifically substituted oxazoles, such as 5-(2H-azirin-2-yl)oxazoles, can be used to construct 4H-pyrrolo[2,3-d]oxazoles. mdpi.com These conversions underscore the utility of the oxazole core in building diverse and complex heterocyclic frameworks.

Cycloaddition Reactions and Their Regioselectivity

Diels-Alder Reactions of Oxazoles as 2-Azadiene Moieties

Oxazoles are well-established as effective 2-azadiene moieties in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. tandfonline.comarkat-usa.orgresearchgate.netThis reactivity provides a powerful tool for synthesizing highly substituted pyridine and furan (B31954) rings. researchgate.net The nature of the dienophile determines the final product:

Reaction with Alkynes: When an oxazole reacts with an alkyne, the initial cycloadduct undergoes a retro-Diels-Alder reaction, eliminating a nitrile to afford a substituted furan. arkat-usa.org* Reaction with Alkenes: The cycloaddition with an alkene produces an intermediate that can subsequently eliminate water or another small molecule to yield a substituted pyridine. tandfonline.comarkat-usa.org The regioselectivity of these reactions is often predictable. For instance, in the reaction with an unsymmetrical, electron-deficient alkyne like methyl propiolate, the electron-rich C2 position of the oxazole aligns with the electron-deficient terminus of the alkyne dienophile. arkat-usa.org Recent studies have explored methods to control the regioselectivity. For example, the Diels-Alder reaction between 4-alkenyloxazoles and arynes can be switched to favor different products by adjusting the reaction temperature and the polarity of the solvent. nih.govDensity functional theory (DFT) calculations have supported these experimental findings, showing that the reaction site can be controlled based on the energetic barriers of the different possible pathways. nih.govTable 1: Examples of Diels-Alder Reactions with Oxazoles

| Dienophile Type | Intermediate Step | Final Product Class | Reference |

|---|---|---|---|

| Alkyne | Retro-Diels-Alder (Nitrile Elimination) | Furan | < arkat-usa.org/td> |

| Alkene | Elimination (e.g., H₂O) | Pyridine | < tandfonline.com/td> |

| Aryne | - | Naphtho[2,1-d]oxazole or 1,4-Epoxyisoquinoline | < nih.gov/td> |

1,3-Cycloadditions with Electron-Deficient Dienophiles

Beyond their role as dienes in [4+2] cycloadditions, oxazoles can also participate in formal [3+2] cycloaddition reactions, which are a type of 1,3-dipolar cycloaddition. oup.comwikipedia.orgThese reactions typically occur with highly electron-deficient dipolarophiles. oup.com The mechanism is often described as a stepwise process involving a zwitterionic intermediate, rather than a concerted pericyclic reaction. oup.comA variety of electron-deficient partners can be employed, including:

Nitrosoarenes

Tetracyanoethylene (TCNE)

Diethyl azodicarboxylate (DEAD)

4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD)

The reaction of oxazoles with nitrosobenzene and its derivatives is a notable example, providing a regioselective route to 2,5-dihydro-1,2,4-oxadiazole (B1627652) heterocycles. oup.comThe high regioselectivity is explained by the stepwise mechanism involving an imino nitrone intermediate. oup.com Related studies on the 1,3-dipolar cycloaddition of azomethine ylides, generated from the thermal ring-opening of a 1-(4-methoxyphenyl)aziridine derivative, with aldehyde dipolarophiles further illustrate the participation of the 4-methoxyphenyl (B3050149) moiety in forming five-membered oxygen-containing heterocycles (oxazolidines). nih.gov

Derivatization and Functional Group Interconversions

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the strategic modification of a molecule's reactive sites. numberanalytics.comfiveable.meFor the 2-(4-methoxyphenyl)-oxazole scaffold, several derivatization strategies are employed to introduce new functional groups or alter existing ones.

Direct Metalation: Deprotonation of the oxazole ring is a common method for introducing substituents. However, the site of metalation can be an issue; deprotonation at C2 often leads to an equilibrium with the ring-opened isonitrile, which can result in rearrangement products. nih.govTo achieve selective functionalization at C5, an activating group is often installed at C2. For example, a 2-phenylsulfonyl group directs lithiation to the C5 position. The resulting C5-carbanion can then react with a range of electrophiles, such as aldehydes and ketones. nih.govThe sulfonyl group can be subsequently displaced by various nucleophiles, providing a versatile route to 2,5-disubstituted oxazoles. nih.gov

Oxidation of Oxazolines: A common FGI is the conversion of a non-aromatic precursor to the aromatic heterocycle. 2-Aryl-4,5-dihydrooxazoles (oxazolines) can be smoothly oxidized to their corresponding 2-aryl-oxazoles. rsc.orgReagents such as activated manganese dioxide (MnO₂) have been effectively used for this aromatization, often under flow conditions, which can simplify purification. rsc.org

Cross-Coupling Reactions: Modern cross-coupling reactions are powerful tools for derivatization. Stille and Suzuki couplings, for example, are used to form new carbon-carbon bonds at various positions on the oxazole ring. tandfonline.comnih.govThese reactions typically require a pre-functionalized oxazole, such as a 5-iodo or 5-stannyl derivative, which can be prepared via the metalation strategies described above. nih.gov

Tandem Cyclization Reactions: The synthesis of substituted oxazoles can itself involve derivatization. For instance, 5-(4-methoxyphenyl)-2-methyl-4-phenyloxazole has been synthesized via a palladium-catalyzed tandem oxidative cyclization, demonstrating a method that builds the functionalized ring system in one sequence. rsc.org These strategies highlight the chemical tractability of the oxazole ring, allowing chemists to tailor the structure of 2-(4-methoxyphenyl)-oxazole analogues for various applications.

Alkylation, Alkenylation, and Arylation Strategies

The introduction of new carbon-carbon bonds at various positions of the 2-aryl-oxazole scaffold is a critical strategy for creating structural diversity. These reactions can target the nitrogen atom or the carbon atoms of the oxazole ring.

Alkylation of oxazole analogues predominantly occurs at the nitrogen atom (N-3), which has a high affinity for alkylating agents. tandfonline.comthepharmajournal.comderpharmachemica.com This process results in the formation of quaternary oxazolium salts.

Direct C-H activation is a powerful tool for the arylation and alkenylation of the oxazole ring, typically at the C-5 position. Palladium catalysts, such as Pd(PPh₃)₄, have been effectively used to catalyze the coupling of oxazoles with aryl and alkenyl bromides. organic-chemistry.org This method is noted for its regioselectivity and tolerance of a wide range of functional groups. organic-chemistry.org For instance, the direct arylation of 5-phenyloxazole (B45858) with various aryl bromides proceeds efficiently. organic-chemistry.org

Another versatile strategy involves the initial installation of a functional group that facilitates subsequent coupling reactions. One such approach is the deprotonation of a 2-(phenylsulfonyl)-1,3-oxazole intermediate. nih.gov This creates a reactive carbanion at the C-5 position, which can then react with various electrophiles, including alkyl halides for alkylation. nih.gov Furthermore, the introduction of iodo or stannyl (B1234572) groups at the C-5 position enables cross-coupling reactions like Stille, Suzuki, and Negishi, providing access to a wide array of 2,5-disubstituted oxazoles. nih.gov The 2-phenylsulfonyl group can subsequently be displaced by organolithium reagents to introduce further diversity at the C-2 position. nih.gov

The following table summarizes various coupling reactions used to functionalize oxazole derivatives.

| Reaction Type | Oxazole Substrate | Coupling Partner | Catalyst/Reagents | Product | Yield (%) | Ref |

| Arylation | 5-Phenyloxazole | 4-Bromotoluene | Pd(PPh₃)₄, t-BuOLi | 2-(4-Tolyl)-5-phenyloxazole | 85 | organic-chemistry.org |

| Alkenylation | 5-Phenyloxazole | (E)-β-Bromostyrene | Pd(PPh₃)₄, t-BuOLi | (E)-2-(2-Styryl)-5-phenyloxazole | 78 | organic-chemistry.org |

| Stille Coupling | 5-Iodo-2-(phenylsulfonyl)oxazole | (E)-1,2-Bis(tri-n-butylstannyl)ethene | Pd(PPh₃)₄ | (E)-1,2-Bis[2-(phenylsulfonyl)oxazol-5-yl]ethene | 85 | nih.gov |

| Suzuki Coupling | 5-Iodo-2-(phenylsulfonyl)oxazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 5-(4-Methoxyphenyl)-2-(phenylsulfonyl)oxazole | 89 | nih.gov |

| Alkylation | 2-(Phenylsulfonyl)oxazole | Allyl bromide | LDA, THF | 5-Allyl-2-(phenylsulfonyl)oxazole | Poor | nih.gov |

Substitution and Modification of the Methoxyphenyl Moiety

The methoxyphenyl group attached to the oxazole ring can undergo its own set of chemical transformations, primarily involving electrophilic aromatic substitution or modification of the methoxy (B1213986) group itself.

The methoxy group is an activating, ortho-para directing group, which facilitates electrophilic aromatic substitution on the phenyl ring. evitachem.comsmolecule.com This allows for the introduction of various substituents onto the aromatic ring, further diversifying the molecular structure.

A significant modification of the methoxyphenyl moiety is the cleavage of the methyl ether to yield a phenol. This O-demethylation is a common transformation and can be achieved using various reagents. Boron tribromide (BBr₃) is a particularly effective reagent for this purpose. mdpi.com For example, 2-(2,4-dimethoxyphenyl)- and 2-(3-hydroxy-4-methoxyphenyl)-benzoxazole derivatives can be selectively demethylated with BBr₃ to produce the corresponding dihydroxyphenyl (catechol or resorcinol) analogues. mdpi.com This transformation is crucial as the resulting hydroxyl groups can serve as handles for further functionalization or can be important for biological activity. Another reagent system used for demethylation is aluminum chloride in an aromatic solvent like toluene. google.com

The table below details reactions involving the modification of the methoxyphenyl group in oxazole-related structures.

| Reaction Type | Substrate | Reagent(s) | Product | Yield (%) | Ref |

| O-Demethylation | 2-(2,4-Dimethoxyphenyl)-6-methylbenzo[d]oxazole | BBr₃, CH₂Cl₂ | 2-(2,4-Dihydroxyphenyl)-6-methylbenzo[d]oxazole | 74-95 | mdpi.com |

| O-Demethylation | 2-(3-Hydroxy-4-methoxyphenyl)-6-methylbenzo[d]oxazole | BBr₃, CH₂Cl₂ | 2-(3,4-Dihydroxyphenyl)-6-methylbenzo[d]oxazole | 74-95 | mdpi.com |

| O-Demethylation | 5-[(4-Bromobenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol | Boron tribromide | 5-[(4-Bromobenzyl)oxy]-2-[4-(2-hydroxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol | - | |

| C-H Amidation | 2-(4-Methoxyphenyl)oxazoline | 3-(Trifluoromethyl)benzenesulfonamide, Rh₂(OAc)₄ | 2-(2-Amido-4-methoxyphenyl)oxazoline | 62 |

Biological Activities and Pharmacological Potential of 2 4 Methoxy Phenyl Oxazole and Its Derivatives

Structure-Activity Relationship (SAR) Investigations

The biological efficacy of 2-(4-Methoxy-phenyl)-oxazole derivatives is intricately linked to their chemical structure. Variations in substituent positions and the nature of the functional groups can significantly modulate their pharmacological activity.

Influence of Substituent Position and Nature on Biological Efficacy

Research has consistently shown that the substitution pattern on the oxazole (B20620) core and its aryl appendages plays a critical role in determining the anticancer potency of these compounds. d-nb.info

For instance, in a series of diaryl oxazole analogs, maintaining the 4-methoxyphenyl (B3050149) group at the Ar1 position was found to be crucial for high potency against pancreatic cancer cell lines. researchgate.net Even minor alterations, such as replacing the 4-methoxy group with a 4-hydroxy or 4-trifluoromethoxy group, were not well-tolerated, suggesting a specific binding interaction is at play. researchgate.net

In another study on oxazolo[5,4-d]pyrimidines, the introduction of a methyl group in the para- or ortho-position of a benzyl (B1604629) moiety at the 6-position was beneficial for cytotoxic potential, whereas a meta-position substitution was less effective. mdpi.com Furthermore, substituting the phenyl ring at the C(2) position with a 4-chloro atom or a methylpiperazine moiety was found to be preferable for antiproliferative activity, while a 4-methoxy group proved to be detrimental. mdpi.com

The nature of the substituent also has a profound impact. Electron-withdrawing groups, such as chlorine and nitro groups, on the phenyl moiety of certain oxazolone (B7731731) scaffolds have been shown to enhance cytotoxic effects. biointerfaceresearch.com Conversely, in some oxazolo[5,4-d]pyrimidine (B1261902) derivatives, electron-withdrawing groups like a nitro group led to a reduction in activity against VEGFR2, indicating that such groups may not be favorable for binding to this particular receptor. mdpi.com

Pharmacophore Identification and Optimization

Pharmacophore modeling helps in identifying the essential structural features required for biological activity. For diaryl oxazole-based compounds, the oxazole core and the two aryl substituents (Ar1 and Ar2) are key pharmacophoric elements. researchgate.net Systematic optimization of these elements has been a focus of research to enhance potency and solubility. researchgate.net

In the development of potent antitubulin agents, two regioisomeric series of 2-methyl-4,5-disubstituted oxazoles were designed. unife.it Both series featured a common 3',4',5'-trimethoxyphenyl ring at either the C-4 or C-5 position of the 2-methyloxazole (B1590312) ring, highlighting this as a key pharmacophoric feature for tubulin polymerization inhibition. unife.itnih.gov

Evaluated Biological Profiles

The pharmacological evaluation of this compound and its derivatives has primarily focused on their potential as anticancer agents.

Anticancer and Antitumor Properties

Derivatives of this compound have demonstrated significant anticancer and antitumor activities across various studies. biointerfaceresearch.comunife.itbiointerfaceresearch.comunipa.it The oxazole ring itself is linked to the inhibition of several cancer cell lines.

For example, a series of 4-(4-methoxybenzylidene)-2-substitutedphenyl-5(4H)-oxazolone derivatives were synthesized and evaluated for their anticancer activity. biointerfaceresearch.com Similarly, novel 4-arylsulfonyl-1,3-oxazoles have been synthesized and shown to possess anticancer properties. biointerfaceresearch.com

The cytotoxic effects of this compound derivatives have been tested against a panel of human cancer cell lines.

One study evaluated a series of 4-(4-methoxybenzylidene)-2-substitutedphenyl-5(4H)-oxazolone derivatives against four human cancer cell lines: HepG2 (hepatocellular carcinoma), HCT-116 (colorectal carcinoma), PC-3 (prostate cancer), and MCF-7 (breast cancer). biointerfaceresearch.com The results, as summarized in the table below, indicated that most of the synthesized compounds exhibited moderate to strong cytotoxic effects. biointerfaceresearch.com

| Compound | HepG2 IC₅₀ (µg/mL) | HCT-116 IC₅₀ (µg/mL) | PC-3 IC₅₀ (µg/mL) | MCF-7 IC₅₀ (µg/mL) |

|---|---|---|---|---|

| 3e | 8.9 ± 0.30 | 9.2 ± 0.63 | - | - |

| 5-fluorouracil (Standard) | - | - | - | - |

Data sourced from Biointerface Research in Applied Chemistry. biointerfaceresearch.com

Notably, compound 3e, which contains electron-withdrawing chlorine and nitro groups, showed the highest cytotoxic effect against HepG2 and HCT-116 cell lines, with IC₅₀ values comparable to the standard anticancer drug 5-fluorouracil. biointerfaceresearch.com

Another study on 2-methyl-4,5-disubstituted oxazoles, designed as combretastatin (B1194345) A-4 (CA-4) analogues, revealed potent antiproliferative activity. Compounds 4g and 4i, bearing a m-fluoro-p-methoxyphenyl or p-ethoxyphenyl moiety at the 5-position, respectively, exhibited IC₅₀ values in the nanomolar range, similar to CA-4. nih.gov

The anticancer effects of this compound derivatives are mediated through various mechanistic pathways.

A significant mechanism of action for some derivatives is the inhibition of tubulin polymerization. unife.itnih.gov For instance, compounds 4g and 4i, which showed high antiproliferative activity, were found to bind to the colchicine (B1669291) site of tubulin and inhibit its polymerization at submicromolar concentrations. nih.gov This disruption of microtubule formation leads to cell cycle arrest and subsequent apoptosis. nih.gov Compound 4i was also shown to induce apoptosis through the mitochondrial pathway. nih.gov

Another identified mechanism involves the inhibition of protein kinases that are often overexpressed in cancer. A diaryl oxazole analog, PC-046, was found to potently inhibit several protein kinases, including tyrosine receptor kinase B, interleukin-1 receptor-associated kinase-4, and the proto-oncogene Pim-1. nih.gov Exposure of cancer cells to PC-046 resulted in an S-phase cell cycle block, followed by apoptotic death and necrosis. nih.gov

Furthermore, some oxazolo[5,4-d]pyrimidine derivatives have been identified as potent inhibitors of VEGFR2, a key mediator of angiogenesis. mdpi.com In silico analysis suggested that the oxazolo[5,4-d]pyrimidine moiety binds to the ATP binding site of VEGFR2. mdpi.com

Cytotoxicity against Cancer Cell Lines

Antimicrobial Activities

Derivatives of the 2-(4-methoxyphenyl)-oxazole core have demonstrated significant potential as antimicrobial agents, with studies revealing efficacy against a spectrum of bacteria, fungi, and protozoa. ijpsonline.com The structural features of these compounds, including the oxazole ring and the methoxyphenyl group, are believed to contribute to their ability to interfere with essential microbial pathways.

The antibacterial properties of 2-(4-methoxyphenyl)-oxazole derivatives have been evaluated against both Gram-positive and Gram-negative bacteria. Research indicates that these compounds can exhibit potent activity, in some cases comparable to or exceeding that of standard antibiotics.

For instance, a series of (4Z)-4-(substituted benzylidene)-2-phenyl-oxazol-5(4H)-ones were assessed for their antibacterial action. farmaciajournal.com Among the tested compounds, the derivative featuring methoxy (B1213986) groups on the benzylidene moiety displayed the most significant activity, with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL against Pseudomonas aeruginosa, a value equal to the ciprofloxacin (B1669076) standard. farmaciajournal.com Similarly, a benzoxazole (B165842) derivative substituted with a 4-(piperidinethoxy)phenyl unit at position 2 showed marked activity against P. aeruginosa with a MIC of 0.25 μg/mL. mdpi.com

Other studies have highlighted the efficacy of related structures. A series of 1,3,4-oxadiazoles derived from a 5-(4-methoxyphenyl) core were tested, with some compounds showing activity against Staphylococcus aureus and Staphylococcus epidermidis with MIC values ranging from 39 to 156 µg/ml. researchgate.net Furthermore, oxazole derivatives incorporating a coumarin (B35378) scaffold have also been synthesized, with compounds like 3-(2-(4-methoxybenzylideneamino)oxazol-4-ylamino)-2H-chromen-2-one and its azetidinone derivative showing potent activity. nih.govd-nb.info

Table 1: Antibacterial Activity of Selected 2-(4-Methoxyphenyl)-oxazole Derivatives and Related Compounds

| Compound Type | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| (4Z)-4-(substituted benzylidene)-2-phenyl-oxazol-5(4H)-one with methoxy groups | Pseudomonas aeruginosa | 12.5 µg/mL | farmaciajournal.com |

| Benzoxazole derivative with 2-(4-(piperidinethoxy)phenyl) unit | Pseudomonas aeruginosa | 0.25 µg/mL | mdpi.com |

| Benzoxazole derivative with 2-(4-(piperidinethoxy)phenyl) unit | Enterococcus faecalis | 0.5 µg/mL | mdpi.com |

| 1,3,4-Oxadiazole derivative (Compound 4d) | Staphylococcus aureus | 39 µg/mL | researchgate.net |

| 1,3,4-Oxadiazole derivative (Compound 4a) | Staphylococcus aureus | 78 µg/mL | researchgate.net |

| 1,3,4-Oxadiazole derivative (Compound 4e) | Staphylococcus epidermidis | 156 µg/mL | researchgate.net |

The antifungal potential of 2-(4-methoxyphenyl)-oxazole derivatives is also a subject of significant research. d-nb.infotsijournals.com These compounds have been tested against various fungal pathogens, including Candida albicans and Aspergillus niger. tsijournals.comresearchgate.net

In one study, benzo(d)oxazole-4,7-dione derivatives demonstrated remarkable antifungal inhibition, with some compounds achieving a MIC of 0.8 µg/mL against both C. albicans and A. niger. tsijournals.com Another investigation into (4Z)-4-(substituted benzylidene)-2-phenyl-oxazol-5(4H)-ones found that a derivative with methoxy substitutions was the most active, showing a MIC of 12.5 µg/mL against A. fumigatus and P. marneffei, equivalent to the standard drug amphotericin B. farmaciajournal.com

Additionally, the synthesis of oxazole derivatives linked to a coumarin structure produced compounds with notable antifungal properties. nih.govd-nb.info Specifically, 3-chloro-4-(2-hydroxyphenyl)-1-(4-(2-oxo-2H-chromen-3-ylamino)oxazol-2-yl)azetidin-2-one was identified as having the most potent antifungal activity within its series. nih.govd-nb.info

Table 2: Antifungal Activity of Selected 2-(4-Methoxyphenyl)-oxazole Derivatives and Related Compounds

| Compound Type | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Benzo(d)oxazole-4,7-dione derivatives | Candida albicans | 0.8 µg/mL | tsijournals.com |

| Benzo(d)oxazole-4,7-dione derivatives | Aspergillus niger | 0.8 µg/mL | tsijournals.com |

| (4Z)-4-(substituted benzylidene)-2-phenyl-oxazol-5(4H)-one with methoxy groups | Aspergillus fumigatus | 12.5 µg/mL | farmaciajournal.com |

| (4Z)-4-(substituted benzylidene)-2-phenyl-oxazol-5(4H)-one with methoxy groups | Penicillium marneffei | 12.5 µg/mL | farmaciajournal.com |

The application of oxazole derivatives extends to combating protozoal infections. ijpsonline.comijpsonline.com Research has explored the efficacy of these compounds against parasites such as Giardia lamblia and Trichomonas vaginalis. ijpsonline.com A study involving microwave-assisted synthesis produced seven derivatives of 2-amino-4-(p-substituted phenyl)-oxazole, which were subsequently tested for their in vitro antiprotozoal activity against these two organisms. ijpsonline.com

Further investigations have focused on modifying related heterocyclic structures to improve their antiprotozoal profiles. For example, replacing the central furan (B31954) ring in diamidine compounds with other five-membered heterocycles like oxazole has been a strategy in the search for new agents. nih.gov A patent for 2-arylazole derivatives as antiprotozoal agents includes compounds such as [2-(3-Methoxyphenyl)-oxazol-4-ylmethyl]-(1-methylhexyl)-amine, demonstrating the continued interest in this chemical class for targeting protozoal diseases. google.com

Antifungal Efficacy

Anti-inflammatory Properties

Oxazole derivatives are recognized for their anti-inflammatory potential. nih.govinnovareacademics.in The core structure is found in established anti-inflammatory drugs, and new derivatives are continually being explored for their ability to modulate inflammatory pathways. nih.gov

A study on 2,4,5-trisubstituted oxazole derivatives investigated their capacity to modulate the expression of inflammatory cytokines. nih.gov In another research effort, a series of compounds based on a 2-(5-(4-chlorophenyl)-2-(4-methoxyphenyl) oxazol-4-yl) acetate (B1210297) scaffold were synthesized and evaluated using a carrageenan-induced rat paw edema model. innovareacademics.in Several of these derivatives exhibited significant anti-inflammatory activity, with some showing inhibition ranging from 66.82% to 69.26%, comparable to the standard drug celecoxib. innovareacademics.in Preliminary studies also suggest that compounds like 3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide may exert anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory processes. smolecule.com

Antioxidant Activities

Several derivatives of 2-(4-methoxyphenyl)-oxazole have been synthesized and evaluated for their antioxidant properties. nih.govturkjps.orgijpbs.com These studies often employ methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay and lipid peroxidation inhibition assays. nih.govijpbs.comuobaghdad.edu.iq

One study focused on a series of 4-(substituted benzylidene)-2-(substituted phenyl) oxazole-5(4H)-one derivatives. nih.govturkjps.org The findings indicated that some of these compounds displayed significant antioxidant activity. nih.gov For example, a newly synthesized boron compound, 4‐Methoxy‐2‐(4‐Methoxyphenyl)Benzo[d] nih.govinnovareacademics.inDioxaborole, demonstrated high antioxidant activity in DPPH, ABTS, and CUPRAC assays, with its efficacy being statistically higher than the references α‐TOC and BHT at a 10 μg/mL concentration. researchgate.net

Furthermore, a series of 1,2,4-triazole (B32235) quinazolinone derivatives, synthesized from a 2-(4-methoxyphenyl) precursor, were tested for their antioxidant capacity using the DPPH radical scavenging method. uobaghdad.edu.iq Another investigation of novel oxazole derivatives found that compounds with electron-donating groups tended to have enhanced antioxidant activity, with one derivative showing a 78.06% scavenging effect in the DPPH assay. ijpbs.com

Table 3: Antioxidant Activity of Selected 2-(4-Methoxyphenyl)-oxazole Derivatives

| Compound | Assay | Activity | Reference |

|---|---|---|---|

| 4‐Methoxy‐2‐(4‐Methoxyphenyl)Benzo[d] nih.govinnovareacademics.inDioxaborole | DPPH, ABTS, CUPRAC | More effective than α‐TOC and BHT references | researchgate.net |

| 4-(substituted benzylidene)-2-(substituted phenyl) oxazole-5(4H)-one (Compound E3) | EROD Inhibition | 89% inhibition | nih.gov |

| N-4-phenyloxazole-2,4-diamine (Compound A1) | DPPH Scavenging | 78.06% scavenging effect | ijpbs.com |

Enzyme Inhibitory Potentials

The ability of 2-(4-methoxyphenyl)-oxazole derivatives to inhibit specific enzymes is a key area of their pharmacological investigation. This activity underpins many of their potential therapeutic applications, including anti-inflammatory and antidiabetic effects. nih.gov

Derivatives have been identified as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in inflammation. nih.gov Research has also been directed towards their potential as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes and obesity. researchgate.net In one study, a series of 2-(4-((1-Alkyl/aryl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)naphtho[1,2-d]oxazoles were evaluated as PTP1B inhibitors, with the most potent compound showing an IC₅₀ of 4.3 μM. researchgate.net

Other enzyme inhibitory activities include the inhibition of tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. mdpi.com Phenolic compounds bearing a 2-phenylbenzo[d]oxazole scaffold, including those with methoxy groups, have been assessed, with some demonstrating potent inhibition. mdpi.com For example, a derivative bearing a 2,4-dihydroxyphenyl ring showed a very high tyrosinase inhibition potency with a nanomolar IC₅₀ value of 0.51 μM. mdpi.com Additionally, a novel boron derivative, 4‐Methoxy‐2‐(4‐Methoxyphenyl)Benzo[d] nih.govinnovareacademics.inDioxaborole, was found to inhibit acetylcholinesterase more effectively than the standard drug galantamine. researchgate.net

Table 4: Enzyme Inhibitory Activity of Selected 2-(4-Methoxyphenyl)-oxazole Derivatives

| Compound Type | Enzyme Target | Activity (IC₅₀ / % Inhibition) | Reference |

|---|---|---|---|

| 2-(4-((1-Alkyl/aryl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)naphtho[1,2-d]oxazole derivative | Protein Tyrosine Phosphatase 1B (PTP1B) | 4.3 μM | researchgate.net |

| 2-Phenylbenzo[d]oxazole derivative with 2,4-dihydroxyphenyl ring | Mushroom Tyrosinase | 0.51 μM | mdpi.com |

| 4‐Methoxy‐2‐(4‐Methoxyphenyl)Benzo[d] nih.govinnovareacademics.inDioxaborole | Acetylcholinesterase | Higher inhibition than galantamine reference | researchgate.net |

| 4-(substituted benzylidene)-2-(substituted phenyl) oxazole-5(4H)-one (Compound E3) | Ethoxyresorufin-O-deethylase (EROD) | 89% inhibition | nih.gov |

Antinematodal Activity, specifically for 5-(4'-Methoxyphenyl)-oxazole

Research has identified 5-(4'-Methoxyphenyl)-oxazole (MPO), an isomer of this compound, as a compound with notable antinematodal properties. Originally a known synthetic compound, MPO was isolated from a fungal culture broth and was found to be an inhibitor of both the hatching and growth of the nematode Caenorhabditis elegans. nih.gov This discovery highlights the potential of the methoxyphenyl-oxazole scaffold in developing new agents to control nematode populations.

In a key study, the biological activity of MPO was investigated to understand the structural requirements for its antinematodal effects. To probe the structure-activity relationship, nineteen derivatives of MPO were chemically synthesized and tested against C. elegans. The results were definitive: none of the synthesized derivatives exhibited the same inhibitory effects on the nematode's hatch and growth. nih.gov This finding strongly suggests that the entire molecular structure of 5-(4'-Methoxyphenyl)-oxazole is crucial for its specific anti-C. elegans activity. nih.gov Any modification to the structure leads to a loss of this biological function.

Table 1: Antinematodal Activity of 5-(4'-Methoxyphenyl)-oxazole (MPO)

| Compound | Target Organism | Biological Effect | Key Finding |

|---|---|---|---|

| 5-(4'-Methoxyphenyl)-oxazole (MPO) | Caenorhabditis elegans | Inhibition of hatch and growth. nih.gov | The whole structure is essential for activity. nih.gov |

Molecular Recognition and Biological Target Interactions

The five-membered aromatic ring of oxazole, containing both nitrogen and oxygen atoms, is a key structural feature that facilitates interactions with various biological molecules. researchgate.nettandfonline.com This heterocyclic system can engage with numerous enzymes and receptors through a variety of non-covalent bonds, leading to a wide range of biological actions. researchgate.nettandfonline.com The oxazole ring itself provides a stable and rigid scaffold, which can enhance the binding affinity of the molecule to specific molecular targets.

Non-Covalent Binding Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)

The molecular structure of this compound and its derivatives allows for several types of non-covalent interactions, which are fundamental to their biological activity. The oxazole ring and the substituted phenyl group can participate in hydrogen bonding, π-π stacking, and other weak intermolecular forces.

Hydrogen Bonding: The nitrogen atom in the oxazole ring can act as a hydrogen bond acceptor. In derivatives, functional groups on the phenyl ring or other parts of the molecule can also participate in hydrogen bonding. For instance, studies on related oxazole derivatives have shown that C-H···O and C-H···N hydrogen bonds contribute to the stability of their crystal structures. researchgate.netacs.org

Pi-Pi (π-π) Stacking: The aromatic nature of both the oxazole and the phenyl rings makes them capable of engaging in π-π stacking interactions. These interactions are common in the binding of small molecules to the active sites of proteins and nucleic acids.

Other Interactions: Other non-covalent interactions, such as chalcogen-π interactions, have been observed in related structures containing sulfur, indicating the diverse binding capabilities of such heterocyclic systems. researchgate.net The electron-donating methoxy group on the phenyl ring influences the electronic properties of the molecule, which in turn affects its interaction potential.

An in-depth analysis of weak intermolecular interactions in a series of structurally similar 4,5-diaromatic-substituted oxazoles has provided insight into the geometry and energy of these contacts, confirming their importance in the solid-state and, by extension, in biological systems. semanticscholar.org

Receptor and Enzyme Engagement Studies

The oxazole core is a prevalent scaffold in medicinal chemistry, and its derivatives have been shown to interact with a variety of receptors and enzymes. tandfonline.com While specific engagement studies for this compound are not extensively detailed, research on closely related analogues provides strong evidence of the scaffold's ability to bind to biological targets.

For example, a series of oxazole-4-carboxamides have been identified as potent and selective inhibitors of glycogen (B147801) synthase kinase-3β (GSK-3β). nih.gov In these inhibitors, the core oxazole-4-carboxamide (B1321646) moiety is critical for providing hydrogen bond-pairing interactions with the hinge region of the enzyme's active site, while the 3-chloro-4-methoxyphenyl ring engages in hydrophobic contacts within a deep pocket of the enzyme. nih.gov

Furthermore, other oxazole derivatives have been developed as antagonists for the prostacyclin (IP) receptor and as inhibitors of acid ceramidase (AC). nih.govnih.gov In the case of prostacyclin receptor antagonists, 5-(4-phenylbenzyl)oxazole-4-carboxamides demonstrated high affinity for the receptor and functional antagonism. nih.gov For acid ceramidase inhibitors, the substituted oxazol-2-one-3-carboxamide scaffold was designed as a bioisosteric replacement for an existing inhibitor class, leading to potent new compounds. nih.gov

These examples underscore the versatility of the methoxyphenyl-oxazole framework in molecular recognition, demonstrating its capacity to engage with different biological targets through specific non-covalent interactions, leading to significant pharmacological potential.

Table 2: Examples of Receptor and Enzyme Engagement by Oxazole Derivatives

| Derivative Class | Biological Target | Type of Interaction | Significance |

|---|---|---|---|

| Oxazole-4-carboxamides | Glycogen synthase kinase-3β (GSK-3β) nih.gov | Hinge-binding hydrogen bonds, hydrophobic contacts. nih.gov | Potent and selective enzyme inhibition. nih.gov |

| 5-(4-phenylbenzyl)oxazole-4-carboxamides | Prostacyclin (IP) receptor nih.gov | Receptor antagonism. nih.gov | High-affinity binding and functional antagonism. nih.gov |

| Substituted oxazol-2-one-3-carboxamides | Acid ceramidase (AC) nih.gov | Enzyme inhibition. nih.gov | Development of a novel class of potent inhibitors. nih.gov |

Spectroscopic Characterization and Structural Elucidation Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

The ¹H NMR spectrum of 2-(4-Methoxy-phenyl)-oxazole provides characteristic signals for the protons in the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons of the 4-methoxyphenyl (B3050149) group appear as two doublets. The protons ortho to the oxazole (B20620) ring typically resonate at a higher chemical shift (around δ 8.21 ppm) compared to the protons meta to the oxazole ring (around δ 7.09 ppm), both showing a coupling constant (J) of approximately 8.6 Hz. The singlet for the oxazole proton is observed at around δ 7.92 ppm. The methoxy (B1213986) group protons give a sharp singlet at approximately δ 3.89 ppm.

Detailed ¹H NMR data from various studies are presented below:

| Proton Assignment | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Solvent |

| Ar-H (ortho to oxazole) | 8.21 | d, J = 8.6 | CDCl₃ |

| Oxazole-H | 7.92 | s | CDCl₃ |

| Ar-H (meta to oxazole) | 7.09 | d, J = 8.6 | CDCl₃ |

| OCH₃ | 3.89 | s | CDCl₃ |

| Ar-H | 7.98 (m, 2H) | CD₃Cl | |

| Oxazole-H | 7.65 (d, J = 0.7) | CD₃Cl | |

| Oxazole-H | 7.19 (d, J = 0.7) | CD₃Cl | |

| Ar-H | 6.97 (m, 2H) | CD₃Cl | |

| OCH₃ | 3.85 (s, 3H) | CD₃Cl |

Table created from data in sources. wiley-vch.de

The ¹³C NMR spectrum complements the ¹H NMR data, providing information on the carbon skeleton of this compound. The chemical shifts of the carbon atoms are influenced by their electronic environment. The carbon atom of the methoxy group (OCH₃) typically appears at around δ 55.4 ppm. The carbons of the oxazole ring show distinct signals, with C2, C4, and C5 appearing at different chemical shifts. For instance, in some substituted oxazoles, the C2 carbon resonates around 160.1 ppm, while C4 and C5 carbons can be found at varying positions depending on the substituents. amazonaws.comcdnsciencepub.com The aromatic carbons of the methoxyphenyl group also exhibit characteristic signals.

A representative set of ¹³C NMR chemical shifts is provided in the table below:

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Oxazole) | 160.1 |

| C (Aromatic) | 149.0 |

| C (Aromatic) | 143.9 |

| C (Aromatic) | 142.8 |

| C (Aromatic) | 134.4 |

| C (Aromatic) | 130.0 |

| C (Oxazole) | 125.8 |

| CH (Aromatic) | 114.6 |

| CH (Aromatic) | 114.1 |

| OCH₃ | 55.4 |

Table created from data in source. amazonaws.com

Proton Nuclear Magnetic Resonance (1H NMR) Analysis

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, offers valuable insights into the functional groups and vibrational modes of the molecule.

The FTIR spectrum of this compound and its derivatives displays characteristic absorption bands corresponding to the various functional groups present. Key vibrational frequencies include those for C-H stretching of the aromatic and methoxy groups, C=N and C=C stretching of the oxazole and phenyl rings, and C-O stretching of the ether linkage. For instance, in a related derivative, ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, characteristic IR peaks were observed that helped confirm its structure. vensel.orgresearchgate.net In another study on ethyl 5-(4-methoxyphenyl)oxazole-2-carboxylate, significant IR bands were recorded at 1729, 1612, 1488, 1264, 1179, 1152, 1122, and 1020 cm⁻¹. rsc.org

Raman spectroscopy is a complementary technique to FTIR and can be particularly useful for studying the vibrational modes of symmetric, non-polar bonds. While specific Raman data for this compound is not extensively detailed in the provided context, it is a powerful tool for analyzing the conformational dynamics and vibrational assignments of oxazole derivatives. rsc.org

The assignment of vibrational modes in the FTIR and Raman spectra is often supported by theoretical calculations, such as Density Functional Theory (DFT). These calculations help to correlate the observed spectral bands with specific molecular vibrations, including stretching, bending, and torsional modes. This detailed analysis can reveal information about the molecule's conformational dynamics, such as the relative orientation of the phenyl and oxazole rings. For instance, UV and NMR data have suggested that the oxazole and methoxyphenyl rings in 4-(4-Methoxyphenyl)oxazole are not coplanar, which would influence the vibrational spectra. The study of vibrational modes is crucial for understanding the molecule's stability and intramolecular interactions. rsc.org

Raman Spectroscopy Applications

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight of a compound and to gain insight into its structure by analyzing its fragmentation patterns. For this compound (C₁₀H₉NO₂), the expected exact mass is 175.0633 g/mol . nih.gov High-resolution mass spectrometry (HRMS) would be used to confirm this precise mass.

In a typical electron ionization (EI) mass spectrum, this compound would be expected to show a prominent molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) corresponding to its molecular weight. The fragmentation of the molecule under ionization would lead to a series of characteristic daughter ions.

Key predicted fragmentation pathways for this compound include:

Loss of a methyl radical (•CH₃) from the methoxy group to yield an ion at m/z 160.

Subsequent loss of a carbonyl group (CO) from the [M-CH₃]⁺ fragment to give an ion at m/z 132.

Cleavage of the methoxy group, resulting in the loss of •OCH₃ to form a phenyl-oxazole cation at m/z 144.

Fission of the oxazole ring, which can lead to various smaller fragments. For instance, the formation of the 4-methoxybenzoyl cation at m/z 135 is a plausible fragmentation.

Studies on analogous structures, such as 2-(4-cyanophenyl)-5-(4-methoxyphenyl)oxazole, have successfully used mass spectrometry to confirm their molecular mass, with found values closely matching the calculated masses. osti.gov Similarly, GC-MS analysis of related compounds like 2-(4-Methoxyphenyl)-5-phenyloxazole has shown the expected molecular ion peak, confirming the utility of this technique. nih.gov

Table 1: Predicted Mass Spectrometry Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉NO₂ |

| Molecular Weight | 175.18 g/mol nih.gov |

| Exact Mass | 175.0633 u nih.gov |

| Predicted [M+H]⁺ | 176.0711 u |

Electronic Spectroscopy (UV-Vis) for Electronic Structure Studies

Electronic or UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The spectrum of this compound is characterized by absorption bands corresponding to π → π* transitions within the aromatic phenyl ring and the heterocyclic oxazole system.

The conjugation between the 4-methoxyphenyl group and the oxazole ring creates an extended π-system, which influences the position and intensity of the absorption maxima (λₘₐₓ). The electron-donating methoxy group (-OCH₃) on the phenyl ring typically causes a bathochromic (red) shift of the absorption bands compared to the unsubstituted 2-phenyloxazole.

Research on structurally similar compounds, such as 5-methyl-2-(p-methoxyphenyl)-4-acetyl oxazole (MOPAO), has demonstrated how substituents affect the photophysical properties. nih.gov The UV-Vis absorption spectra of these compounds are sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. In polar solvents, a shift in the absorption bands can be observed due to the stabilization of the excited state. For instance, studies on 2-(4-cyanophenyl)-5-(4-methoxyphenyl)oxazole involved recording spectra in various solvents to understand its electronic behavior. osti.gov A related compound, ethyl 5-(2-fluoro-4-methoxyphenyl)isoxazole-3-carboxylate, was reported to have a λₘₐₓ of 279 nm in dichloromethane (B109758) (DCM). ucd.ie

Table 2: Expected UV-Vis Spectroscopic Data for this compound

| Feature | Description |

|---|---|

| Chromophore | Conjugated system of the phenyl and oxazole rings |

| Expected Transitions | π → π* |

| Expected λₘₐₓ Range | ~270-320 nm (dependent on solvent) |

| Influence of Methoxy Group | Bathochromic shift compared to 2-phenyloxazole |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique for confirming the empirical and molecular formula of a synthesized compound. It determines the mass percentage of each element (carbon, hydrogen, nitrogen, etc.) within the sample. For this compound (C₁₀H₉NO₂), the theoretical elemental composition can be calculated based on its molecular formula and the atomic weights of its constituent atoms.

The experimental results, obtained from a combustion analysis, are then compared to the calculated values. A close agreement between the "found" and "calculated" percentages (typically within a ±0.4% margin) provides strong evidence for the compound's purity and confirms its elemental composition. This method is routinely reported in the synthesis of new oxazole derivatives to validate their proposed structures. rsc.orgturkjps.orgbiointerfaceresearch.com

**Table 3: Elemental Analysis Data for this compound (C₁₀H₉NO₂) **

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 68.56 | Value to be determined experimentally |

| Hydrogen (H) | 5.18 | Value to be determined experimentally |

| Nitrogen (N) | 7.99 | Value to be determined experimentally |

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(4-cyanophenyl)-5-(4-methoxyphenyl)oxazole |

| 2-(4-Methoxyphenyl)-5-phenyloxazole |

| 5-methyl-2-(p-methoxyphenyl)-4-acetyl oxazole (MOPAO) |

| Ethyl 5-(2-fluoro-4-methoxyphenyl)isoxazole-3-carboxylate |

| 2-phenyloxazole |

| Ethyl 2-(4-acetylphenyl)-oxazole-4-carboxylate |

| 2-[4-(4-Chloro-2-nitrobenzylideneamino)phenyl]-4-(4-methoxybenzylidene)-oxazol-5(4H)-one |

Theoretical and Computational Studies on 2 4 Methoxy Phenyl Oxazole Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly Ab Initio and Density Functional Theory (DFT) methods, have been instrumental in elucidating the fundamental properties of oxazole (B20620) derivatives. These computational techniques allow for the detailed examination of molecular structures and electronic properties, which are essential for predicting their reactivity and potential biological activity. tandfonline.comresearchgate.net

Ab Initio and Density Functional Theory (DFT) Methods

Ab initio and DFT methods are powerful tools for studying the geometric and electronic structures of oxazole derivatives. researchgate.net For instance, studies on related compounds like 2-(4-methoxyphenyl)benzo[d]thiazole have utilized methods such as HF, BLYP, B3LYP, B3PW91, and mPW1PW91 with the 6-311G(d,p) basis set to investigate their molecular structure and vibrational frequencies. researchgate.netnih.govcapes.gov.br These studies have shown that the B3LYP method often provides results superior to the scaled HF approach for molecular problems. researchgate.netnih.govcapes.gov.br The choice of method and basis set is critical, as it influences the accuracy of the calculated properties. For example, DFT calculations at the B3LYP/6-311++G(2df,2p) level have been used for detailed molecular orbital analysis of similar oxazole structures.

Prediction of Molecular Geometries and Electronic Structures